molecular formula C18H22N2O3S B268714 4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide

4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide

Cat. No. B268714
M. Wt: 346.4 g/mol
InChI Key: NMKAGMRYVSETFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide, also known as ETP-46464, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, 4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in regulating gene expression and cell growth.
Biochemical and Physiological Effects:
In addition to inhibiting cancer cell growth and reducing inflammation and pain, 4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide has also been found to have other biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels) in tumors.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide in lab experiments is that it has been shown to be effective at low concentrations, which reduces the risk of toxicity. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.

Future Directions

There are several future directions for research on 4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide. One area of interest is in developing more efficient synthesis methods to produce the compound in larger quantities. Another area is in exploring its potential therapeutic applications in other diseases, such as autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide involves several steps, including the reaction of 4-ethylphenol with phosgene to produce 4-ethylphenyl chloroformate, which is then reacted with 4-ethylphenoxyacetic acid to form the intermediate compound. The final product is obtained by reacting the intermediate compound with 5-methyl-3-thiophenecarboxylic acid and ammonia in the presence of a catalyst.

Scientific Research Applications

4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and pain. In cancer research, 4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Inflammation and pain research have also shown that 4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide can reduce inflammation and pain in animal models.

properties

Product Name

4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

4-ethyl-2-[[2-(4-ethylphenoxy)acetyl]amino]-5-methylthiophene-3-carboxamide

InChI

InChI=1S/C18H22N2O3S/c1-4-12-6-8-13(9-7-12)23-10-15(21)20-18-16(17(19)22)14(5-2)11(3)24-18/h6-9H,4-5,10H2,1-3H3,(H2,19,22)(H,20,21)

InChI Key

NMKAGMRYVSETFT-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C)CC)C(=O)N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C)CC)C(=O)N

Origin of Product

United States

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